

# Application Notes and Protocols for LIN28 Inhibitor C902 in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C902

Cat. No.: B15602100

[Get Quote](#)

For research use only. Not for use in diagnostic procedures.

## Introduction

**C902** is a small molecule inhibitor of the RNA-binding protein LIN28, which plays a critical role in developmental processes and is frequently dysregulated in various cancers. LIN28 post-transcriptionally represses the maturation of the let-7 family of microRNAs, which act as tumor suppressors by targeting key oncogenes such as RAS, MYC, and HMGA2. By inhibiting the interaction between LIN28 and pre-let-7 microRNA, **C902** restores the processing and function of mature let-7, leading to the downregulation of these oncogenic targets. These application notes provide a summary of the mechanism of action and a detailed protocol for the administration of a similar LIN28 inhibitor in mouse models, based on available preclinical data for analogous compounds.

## Mechanism of Action: LIN28/let-7 Pathway

**C902** acts by disrupting the binding of LIN28 to the terminal loop of let-7 precursor miRNAs. This interaction is a key regulatory step in let-7 biogenesis. In the presence of LIN28, the processing of pre-let-7 by the Dicer enzyme is inhibited. **C902** competitively binds to LIN28, preventing its association with pre-let-7. This allows for the subsequent cleavage of pre-let-7 by Dicer, resulting in the production of mature let-7 miRNA. The mature let-7 can then bind to the 3' untranslated region (UTR) of its target messenger RNAs (mRNAs), leading to their translational repression or degradation.



[Click to download full resolution via product page](#)

**Figure 1: C902 restores let-7 maturation by inhibiting LIN28.**

## Quantitative Data Summary

While specific *in vivo* dosage and administration data for **C902** are not publicly available, studies on a structurally similar LIN28 inhibitor, C1632, provide valuable guidance for experimental design.

| Compound | Dosage   | Administration Route | Frequency                         | Mouse Model                              | Reference                                                   |
|----------|----------|----------------------|-----------------------------------|------------------------------------------|-------------------------------------------------------------|
| C1632    | 50 mg/kg | Intraperitoneal (IP) | 5 consecutive days                | 7-week-old, male C57BL/6J wild-type mice | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| C1632    | 50 mg/kg | Intraperitoneal (IP) | 3 injections per week for 6 weeks | 22-week-old Pten-/ male mice             | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Experimental Protocols

The following protocols are based on the administration of the analogous LIN28 inhibitor C1632 and can be adapted for initial studies with **C902**. Researchers should perform dose-response and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for **C902**.

## Preparation of C902 for Injection

Materials:

- **C902** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-gauge)

**Procedure:**

- Solubilization: Dissolve **C902** powder in 100% DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of **C902** in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
- Vehicle Preparation: Prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% saline.
- Final Formulation: On the day of injection, dilute the **C902** stock solution with the vehicle to the desired final concentration. For a 50 mg/kg dose in a 20 g mouse (requiring 1 mg of **C902** in a 200  $\mu$ L injection volume), the final concentration would be 5 mg/mL. To achieve this, mix the appropriate volumes of the **C902** stock solution and the vehicle. For example, to prepare 1 mL of a 5 mg/mL solution from a 10 mg/mL stock, mix 500  $\mu$ L of the **C902** stock with 500  $\mu$ L of the vehicle.
- Sterilization: While the components are sterile, the final formulation should be prepared under sterile conditions (e.g., in a laminar flow hood) to minimize the risk of contamination.

## Administration of **C902** via Intraperitoneal (IP) Injection

**Materials:**

- Mouse model (e.g., C57BL/6J or a relevant cancer xenograft model)
- Prepared **C902** solution
- Sterile 1 mL syringes with 27-gauge needles
- 70% ethanol
- Animal scale

**Procedure:**

- Animal Handling and Weighing: Acclimatize the mice to the experimental conditions. On the day of injection, weigh each mouse to accurately calculate the required dose volume.

- Dose Calculation: Calculate the volume of the **C902** solution to be injected based on the mouse's body weight and the desired dosage (e.g., 50 mg/kg). For a 5 mg/mL solution, the injection volume in  $\mu$ L will be  $(\text{body weight in g} / 1000) * (\text{dosage in mg/kg} / \text{concentration in mg/mL}) * 1,000,000$ . For a 20g mouse at 50 mg/kg with a 5 mg/mL solution, the volume is 200  $\mu$ L.
- Injection Procedure:
  - Restrain the mouse firmly but gently, ensuring the abdomen is accessible.
  - Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
  - Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
  - Aspirate slightly to ensure the needle is not in a blood vessel or the bladder.
  - Inject the calculated volume of the **C902** solution slowly and steadily.
  - Withdraw the needle and return the mouse to its cage.
- Monitoring: Observe the mice for any immediate adverse reactions. Continue to monitor the animals daily for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

[Click to download full resolution via product page](#)

**Figure 2:** General workflow for **C902** preparation and administration.

## Disclaimer

The provided protocols are intended as a guideline and are based on data from analogous compounds. It is imperative that researchers conduct their own optimization and safety studies for **C902** in their specific mouse models. This includes determining the appropriate vehicle, dosage, and administration schedule, as well as monitoring for any potential toxicity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of Lin28 Restores Lipid Homeostasis in Disease Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Pharmacological inhibition of Lin28 promotes ketogenesis and restores lipid homeostasis in models of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for LIN28 Inhibitor C902 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602100#c902-dosage-and-administration-in-mouse-models\]](https://www.benchchem.com/product/b15602100#c902-dosage-and-administration-in-mouse-models)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)